

Technical Guide: 4,4-Disubstituted Oxane Amino Acid Intermediates

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Compound of Interest

Compound Name: *Tert-butyl 2-(4-aminooxan-4-yl)acetate*

CAS No.: 1888969-01-4

Cat. No.: B2528252

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Executive Summary & Structural Logic

The Scaffold: 4,4-disubstituted oxane (tetrahydropyran) amino acids represent a critical class of constrained heterocyclic building blocks. The core structure—typically 4-amino-tetrahydropyran-4-carboxylic acid (4-ATP)—serves as a bioisostere for cyclic aliphatic amino acids like 1-aminocyclohexanecarboxylic acid (

) and aminoisobutyric acid (Aib).

The "Oxygen Effect" in Medicinal Chemistry: Replacing the C-4 methylene of a cyclohexane ring with an ether oxygen (oxane) introduces two pivotal changes:

- **Lipophilicity Modulation:** The ether oxygen lowers the logP (typically by ~1.0–1.5 units) compared to the carbocyclic analog, improving water solubility and reducing metabolic clearance linked to high lipophilicity.
- **Conformational Anchoring:** The oxane ring predominantly adopts a chair conformation. Unlike cyclohexane, the C-O bond lengths (1.43 Å) are shorter than C-C bonds (1.54 Å),

slightly compressing the ring and altering the vector orientation of the 4,4-substituents. This creates a specific "exclusion volume" that restricts the conformational freedom of peptides into which it is incorporated, often stabilizing

-helical or

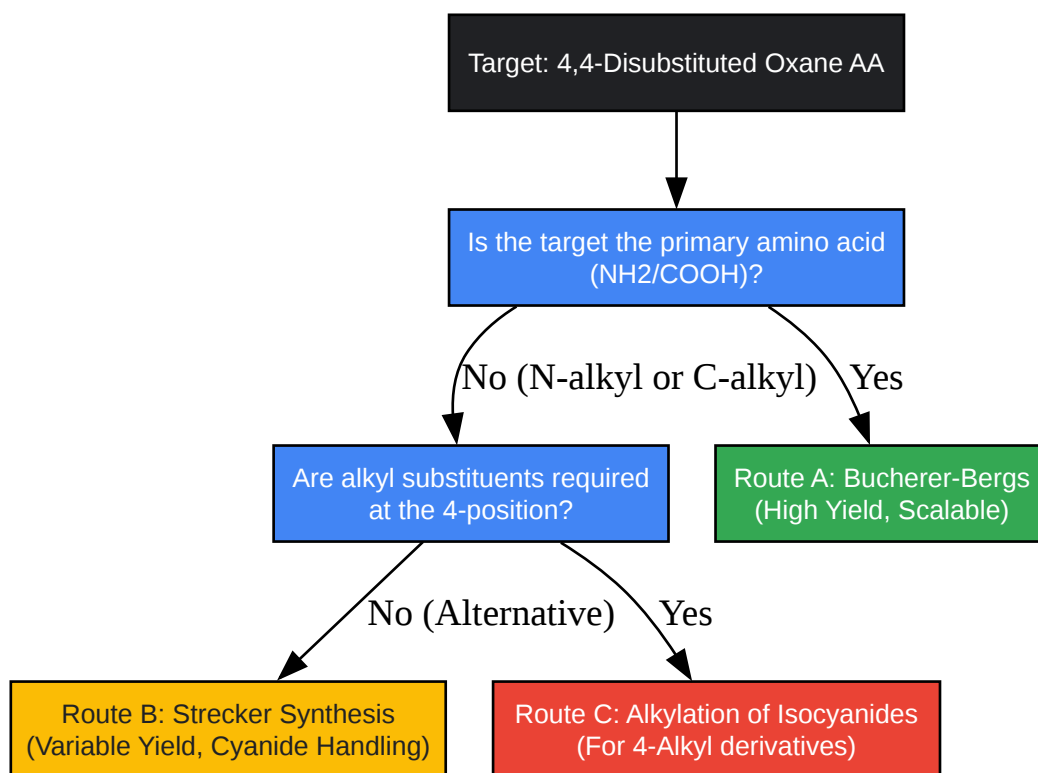
-helical turns.

Synthetic Strategies & Protocols

The synthesis of 4,4-disubstituted oxane amino acids is dominated by the construction of the quaternary center at the 4-position of the pyranone ring.

Decision Matrix: Route Selection

Before initiating synthesis, select the route based on substituent requirements:



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Figure 1: Strategic decision tree for selecting the synthetic pathway.

Protocol A: Bucherer-Bergs Synthesis (Standard)

This is the most robust method for generating the quaternary amino acid core from commercially available tetrahydro-4H-pyran-4-one.

Mechanism: The ketone reacts with cyanide and ammonium carbonate to form a spiro-hydantoin intermediate.^[1] This intermediate is thermodynamically stable and precipitates, driving the reaction to completion. Subsequent hydrolysis yields the free amino acid.

Step 1: Formation of Spiro-Hydantoin^[1]

- Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq),
(3.0 eq), KCN (1.2 eq).
- Solvent: Ethanol/Water (1:1 v/v).
- Procedure:
 - Dissolve
and KCN in water.
 - Add the ketone solution in ethanol dropwise.
 - Heat to 55–60°C for 12–16 hours. Note: Do not exceed 70°C to prevent cyanide decomposition.
 - Cool to 0°C. The spiro-hydantoin (1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione) will precipitate as a white solid.
 - Filter and wash with cold water.^[2]

Step 2: Alkaline Hydrolysis

- Reagents: NaOH (40% w/v aqueous solution).
- Procedure:

- Suspend the spiro-hydantoin in 40% NaOH (5–10 eq).
- Reflux at 100°C for 24–48 hours. Critical: Hydantoin hydrolysis is slow; monitoring by LC-MS is required.
- Cool to room temperature.
- Neutralize carefully with conc. HCl to pH 6.0 (isoelectric point).
- The amino acid precipitates; recrystallize from water/ethanol.

Protocol B: Fmoc-Protection for Solid Phase Peptide Synthesis (SPPS)

For drug development, the free amino acid must be protected.

- Reagents: Fmoc-OSu (1.1 eq),
(2.0 eq).
- Solvent: Dioxane/Water (1:1).
- Procedure:
 - Dissolve 4-ATP in
solution.
 - Add Fmoc-OSu in dioxane at 0°C.
 - Stir at RT for 4 hours.
 - Acidify with 1N HCl to pH 2.
 - Extract with Ethyl Acetate.
 - Purification: Unlike standard amino acids, Fmoc-4-ATP often requires column chromatography (DCM/MeOH) due to its high polarity.

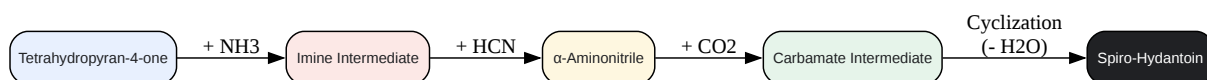
Chemical Properties & Data Summary

Table 1: Comparative Physicochemical Properties

Property	4-Amino-THP-4-COOH (Oxane)	1-Amino-Cyclohexane-COOH ()	Impact on Drug Design
LogP (Calc)	-3.2	-1.8	Oxane improves solubility.
pKa (COOH)	~2.1	~2.3	Inductive effect of Oxygen lowers pKa.
pKa (NH ₂)	~9.4	~9.8	Slightly less basic amine.
Conformation	Chair (Rigid)	Chair (Flexible)	Oxane is more rigid due to C-O bond lengths.
Chirality	Achiral (Prochiral C4)	Achiral	Plane of symmetry through O and C4.

Mechanistic Visualization: Bucherer-Bergs Pathway

Understanding the mechanism is vital for troubleshooting low yields. The formation of the aminonitrile is the rate-determining step in the initial phase, but the ring closure to hydantoin is irreversible.



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Figure 2: Mechanistic flow of the Bucherer-Bergs reaction converting the ketone to the stable hydantoin.[3]

Applications in Drug Discovery[4][5][6][7][8][9] Peptide Constraints (The "Turn" Inducer)

Incorporating 4-ATP into a peptide backbone severely restricts the

and

torsion angles.

- Effect: It stabilizes α -turns.
- Application: Used in the design of somatostatin mimetics and inhibitors of protein-protein interactions (PPIs) where a sharp turn is required for binding pocket fit.

BACE1 Inhibitors (Alzheimer's Research)

The oxane ring is frequently used in Beta-secretase 1 (BACE1) inhibitors. The cyclic ether oxygen can accept a hydrogen bond from the enzyme backbone, a specific interaction not possible with cyclohexane analogs.

- Design Note: The 4,4-disubstitution often involves a cyclic sulfone or a spiro-linkage to occupy the S1' or S2' pockets of the protease.

Metabolic Stability

Blocking the C4 position prevents metabolic oxidation. In linear ethers, the

α -carbon to the oxygen is susceptible to P450 oxidation. In the 4,4-disubstituted oxane, the C4 position is quaternary, blocking this metabolic soft spot.

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